![molecular formula C18H18N4OS B5794908 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)
4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as APTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it has been suggested that 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine may exert its anticancer activity by inhibiting the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine may also inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine can induce cell cycle arrest and apoptosis in cancer cells. 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its potential therapeutic applications. 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have anticancer and anti-inflammatory properties, making it a potential treatment option for various diseases. However, one limitation of using 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is to investigate the efficacy of 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in combination with other anticancer drugs. Another potential direction is to explore the potential of 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine as a treatment option for other diseases, such as neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine and its potential side effects.
Synthesis Methods
The synthesis of 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-(4-bromophenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole-3-thiol with allyl magnesium bromide, followed by reaction with pyridine-4-carbaldehyde. The resulting compound is then purified through column chromatography to obtain 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine.
Scientific Research Applications
4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-14-13-23-16-6-4-3-5-7-16/h2-11H,1,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNMKJQTMOJQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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